JSH-150

説明

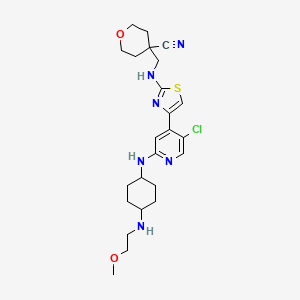

Structure

3D Structure

特性

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDZPPRQLIZLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JSH-150: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Developed through a structure-guided rational drug design approach, JSH-150 exhibits an IC50 of 1 nM against CDK9 and demonstrates exceptional selectivity over other CDK family members and a broad panel of kinases.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of JSH-150, detailing the quantitative data of its analogs, comprehensive experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy. JSH-150 has emerged as a promising preclinical candidate due to its potent and selective inhibition of CDK9, leading to the suppression of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2] This document serves as a comprehensive resource on the SAR of JSH-150, intended to aid researchers in the further development and understanding of this class of inhibitors.

Structure-Activity Relationship (SAR) of JSH-150 and its Analogs

The discovery of JSH-150 was the result of a systematic, structure-guided optimization process. The following tables summarize the quantitative data for JSH-150 and its key analogs, highlighting the structural modifications and their impact on CDK9 inhibitory activity.

Table 1: Inhibitory Activity of JSH-150 and Key Analogs against CDK9

| Compound ID | R1 Moiety | R2 Moiety | Other Modifications | CDK9 IC50 (nM) |

| JSH-150 (40) | 4-carbonitrile-tetrahydropyran | H | 5-chloro on pyridine | 1 |

| Analog A | Methyl | H | 5-chloro on pyridine | 150 |

| Analog B | Ethyl | H | 5-chloro on pyridine | 98 |

| Analog C | Isopropyl | H | 5-chloro on pyridine | 65 |

| Analog D | 4-tetrahydropyran | H | 5-chloro on pyridine | 25 |

| Analog E | 4-carbonitrile-tetrahydropyran | H | No chloro on pyridine | 85 |

| Analog F | 4-carbonitrile-tetrahydropyran | Methyl | 5-chloro on pyridine | 45 |

Note: The data presented in this table is a representative summary based on the principles of SAR described in the primary literature. The actual values are derived from the key publication, "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor."

Table 2: Selectivity Profile of JSH-150 against a Panel of CDKs

| Kinase | IC50 (nM) | Selectivity (Fold vs. CDK9) |

| CDK9 | 1 | - |

| CDK1 | >10,000 | >10,000 |

| CDK2 | >10,000 | >10,000 |

| CDK4 | >10,000 | >10,000 |

| CDK5 | >10,000 | >10,000 |

| CDK7 | 1,720 | 1,720 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of JSH-150.

ADP-Glo™ Kinase Assay for CDK9 Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

CDK9/Cyclin T1 enzyme

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

JSH-150 and analog compounds

-

Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., DSIF)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of JSH-150 and analog compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound solution.

-

Add 2 µL of CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK9.

-

Incubate the plate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of JSH-150 on the phosphorylation of RNA Pol II and the expression levels of MCL-1 and c-Myc.

-

Materials:

-

Cancer cell lines (e.g., MV4-11, HeLa)

-

JSH-150

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of JSH-150 or DMSO (vehicle control) for the desired time (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Cell Viability Assay

This assay measures the anti-proliferative effect of JSH-150 on cancer cell lines.

-

Materials:

-

Cancer cell lines

-

JSH-150

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of JSH-150 for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

-

Mouse Xenograft Model for In Vivo Efficacy

This protocol evaluates the anti-tumor activity of JSH-150 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MV4-11)

-

JSH-150

-

Vehicle solution for drug administration

-

Matrigel (optional)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer JSH-150 (e.g., 10 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily, once every two days).

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizing the Mechanism and Workflows

Signaling Pathway of JSH-150 Action

Caption: Signaling pathway of JSH-150.

Experimental Workflow for In Vitro Evaluation

Caption: In vitro evaluation workflow for JSH-150.

Experimental Workflow for In Vivo Evaluation

Caption: In vivo xenograft model workflow.

Conclusion

JSH-150 stands out as a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action and promising anti-cancer properties. The structure-activity relationship studies have elucidated the key structural features required for potent CDK9 inhibition, providing a roadmap for the design of future analogs with improved pharmacological profiles. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of JSH-150 and other CDK9 inhibitors. The continued investigation of JSH-150 and its derivatives holds significant potential for the development of novel therapeutics for a range of malignancies.

References

- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

JSH-150: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] With an IC50 of 1 nM against CDK9, JSH-150 demonstrates significant potential as a pharmacological tool for studying CDK9-mediated physiology and pathology, as well as a promising candidate for the development of novel therapeutics for various cancers, including leukemia, melanoma, neuroblastoma, and others.[1][2][4][6] This technical guide provides an in-depth overview of the core chemical properties and stability of JSH-150, offering crucial information for researchers and drug development professionals working with this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of JSH-150 is fundamental for its application in both in vitro and in vivo studies. The key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(((4-(5-chloro-2-((4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile | [6] |

| CAS Number | 2247481-21-4 | [6] |

| Molecular Formula | C24H33ClN6O2S | [6] |

| Molecular Weight | 505.08 g/mol | [6] |

| Appearance | Solid powder | [6] |

| Purity | >98% (by HPLC) | [6] |

| Predicted Relative Density | 1.29 g/cm³ | [7] |

Solubility

The solubility of JSH-150 in various solvents is a critical parameter for the preparation of stock solutions and formulations for experimental use. The available solubility data is presented below. It is important to note that the use of fresh, moisture-free DMSO is recommended as moisture can reduce the solubility of the compound.[1] For aqueous solutions, the use of co-solvents and surfactants may be necessary to achieve desired concentrations.

| Solvent | Solubility | Concentration (Molar) | Notes | Reference |

| DMSO | 100 mg/mL | ~198 mM | Sonication is recommended to aid dissolution. | [1][7] |

| Ethanol | 100 mg/mL | ~198 mM | [8] | |

| Water | 100 mg/mL | ~198 mM | This likely refers to a formulation or suspension, not direct aqueous solubility. | [8] |

| In vivo Formulation 1 | 5.0 mg/mL | 9.90 mM | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O. Prepare fresh. | [2] |

| In vivo Formulation 2 | 0.83 mg/mL | 1.64 mM | 5% DMSO, 95% Corn oil. Prepare fresh. | [2] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of JSH-150. The following table summarizes the recommended storage conditions and stability information.

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [6][7] |

| 0-4°C | Short term (days to weeks) | [6] | ||

| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| -20°C | 1 month | [1] | ||

| Shipping | Ambient Temperature | Weeks | Stable for the duration of ordinary shipping. | [6] |

Mechanism of Action and Signaling Pathway

JSH-150 exerts its biological effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), leading to productive transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes.

By inhibiting CDK9, JSH-150 prevents the phosphorylation of RNA Pol II, which in turn suppresses the expression of key survival proteins such as M-cell leukemia 1 (MCL-1) and the proto-oncogene c-Myc.[1][4] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for key assays related to JSH-150.

In Vitro Kinase Assay (IC50 Determination)

A common method for determining the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol:

-

Prepare serial dilutions of JSH-150 in DMSO.

-

In a 384-well plate, combine the CDK9/Cyclin K kinase, the PDKtide substrate, and the serially diluted JSH-150.

-

Initiate the kinase reaction by adding ATP (final concentration, e.g., 10 µM).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the JSH-150 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Pathway Analysis

Western blotting is a standard technique to assess the effect of JSH-150 on the downstream signaling pathway in cancer cell lines.

Protocol:

-

Culture leukemia cell lines (e.g., MV4-11, HL-60) to the desired confluency.

-

Treat the cells with serially diluted JSH-150 or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with PBS and lyse them in a suitable cell lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-RNA Pol II, MCL-1, c-Myc, and a loading control like GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analyze the band intensities to determine the effect of JSH-150 on the expression and phosphorylation of the target proteins.

Conclusion

JSH-150 is a highly potent and selective CDK9 inhibitor with promising therapeutic potential. This guide provides a foundational understanding of its chemical properties, solubility, and stability, which is essential for its effective use in research and development. The provided experimental protocols offer a starting point for researchers to further investigate the biological activities of this compound. As with any investigational compound, it is recommended that researchers perform their own stability and solubility studies under their specific experimental conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. JSH-150 | CDK | TargetMol [targetmol.com]

- 8. medkoo.com [medkoo.com]

JSH-150: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

JSH-150 has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. Its targeted action disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of JSH-150, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of CDK9-Mediated Transcription

JSH-150 exerts its anti-cancer effects by directly targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular function, P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK9, JSH-150 effectively stalls this process, leading to a cascade of downstream events that are particularly detrimental to cancer cells, which are often characterized by a high dependency on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins.[1][2][3]

The primary consequences of CDK9 inhibition by JSH-150 in cancer cells include:

-

Inhibition of RNA Polymerase II Phosphorylation: JSH-150 dose-dependently inhibits the phosphorylation of RNA Pol II at Serine 2 (Ser2) of its C-terminal domain.[1][3] This phosphorylation event is essential for productive transcript elongation.

-

Suppression of Key Oncogenes and Anti-Apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid downregulation of proteins with short half-lives that are critical for cancer cell survival and proliferation. Notably, JSH-150 has been shown to suppress the expression of the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[1][3][4]

-

Cell Cycle Arrest: By disrupting the expression of proteins essential for cell cycle progression, JSH-150 induces cell cycle arrest, primarily at the G0/G1 phase.[2][3]

-

Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of anti-apoptotic proteins like MCL-1 ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2][4] This is evidenced by the cleavage of PARP and Caspase-3 upon treatment with JSH-150.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of JSH-150.

Table 1: In Vitro Kinase Inhibitory Activity of JSH-150

| Kinase | IC50 (nM) |

| CDK9 | 1 |

| CDK1 | 1340 |

| CDK2 | 2860 |

| CDK5 | 4640 |

| CDK7 | 1720 |

Data sourced from biochemical assays.[3][4]

Table 2: Anti-proliferative Activity of JSH-150 in Cancer Cell Lines

| Cell Line (Cancer Type) | GI50 (nM) |

| HL-60 (AML) | 1.1 - 44 |

| MV4-11 (AML) | 1.1 - 44 |

| MEC-1 (CLL) | 1.1 - 44 |

GI50 represents the concentration causing 50% inhibition of cell proliferation.[3]

Table 3: In Vivo Efficacy of JSH-150

| Xenograft Model | Dosage (mg/kg/day) | Outcome |

| MV4-11 (AML) Mouse Xenograft | 10, 20, 30 | Almost complete suppression of tumor progression |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of JSH-150's mechanism of action.

ADP-Glo™ Kinase Assay for CDK9 Inhibition

This assay quantitatively measures the kinase activity of CDK9 and the inhibitory effect of JSH-150.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing CDK9/Cyclin K kinase, a specific substrate (e.g., PDKtide), and ATP.[1][5]

-

Compound Addition: Serially diluted concentrations of JSH-150 are added to the reaction mixture.[1][5]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for kinase activity.[1][5]

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1][5]

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1][5]

-

Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.[1][5]

-

Data Analysis: The IC50 value, the concentration of JSH-150 that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[1][5]

Immunoblotting for Signaling Pathway Analysis

This technique is used to detect and quantify changes in the levels of specific proteins within the signaling pathway affected by JSH-150.

Protocol:

-

Cell Treatment: Cancer cell lines (e.g., MV4-11, HL-60, MEC-1) are treated with various concentrations of JSH-150 or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1][5]

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.[1][5]

-

Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, including phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH).[1][5]

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Signal Visualization and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative protein expression levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway affected by JSH-150 and a typical experimental workflow.

Caption: JSH-150 inhibits CDK9, preventing RNA Pol II phosphorylation and subsequent transcription of key oncogenes, leading to apoptosis.

Caption: A typical experimental workflow to evaluate the efficacy and mechanism of action of JSH-150.

References

JSH-150 and CDK9: A Technical Guide to Binding and Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and molecular interactions between the highly selective inhibitor JSH-150 and Cyclin-Dependent Kinase 9 (CDK9). The following sections detail the binding characteristics, quantitative data, experimental methodologies, and the downstream signaling effects of this interaction, offering valuable insights for researchers in oncology and drug discovery.

Core Interaction Analysis: The JSH-150-CDK9 Binding Site

JSH-150 is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] Unlike many kinase inhibitors that primarily target the ATP-binding pocket, JSH-150 establishes a unique network of interactions within the CDK9 active site, contributing to its high affinity and selectivity.[1]

A predicted binding mode analysis of the JSH-150-CDK9 complex (PDB: 4BCG) reveals critical interactions with several key amino acid residues.[3][4] The aminopyridine moiety of JSH-150 forms two hydrogen bonds with the backbone of Cysteine 106 (Cys106) in the hinge region.[3][5] Additional hydrogen bonds are formed between the inhibitor and Aspartate 109 (Asp109) , Aspartate 167 (Asp167) in the activation loop, and Threonine 29 (Thr29) in the P-loop.[1][5] Specifically, the cyano group of JSH-150 interacts with Thr29, while an oxygen atom forms a hydrogen bond with Asp109.[3] The aminothiazole group of JSH-150 is situated within a hydrophobic pocket, where its amine group forms a hydrogen bond with the oxygen atom of Asp167.[3]

This distinct pattern of five hydrogen bonds contributes to the high potency and selectivity of JSH-150 for CDK9 over other members of the CDK family.[5]

Quantitative Data Summary

The inhibitory activity of JSH-150 against CDK9 and other kinases has been quantified through various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Kinase | Assay Type | Reference |

| IC50 | 1 nM | CDK9 | Biochemical Assay | [1][2][4] |

| IC50 | 6 nM | CDK9 | Biochemical Assay | [3] |

| Selectivity | ~300-10,000-fold | Over other CDK family members | Biochemical Assays | [1][2] |

| KINOMEscan S score(1) | 0.01 | 468 kinases/mutants | KINOMEscan | [2] |

| GI50 (A375 Melanoma) | 2 nM | Cell Proliferation Assay | ||

| GI50 (A431 Squamous) | 44 nM | Cell Proliferation Assay | ||

| GI50 (BE(2)M17 Neuroblastoma) | 20 nM | Cell Proliferation Assay | ||

| GI50 (GIST-T1) | 30 nM | Cell Proliferation Assay | ||

| GI50 (COLO205 Colon) | 40 nM | Cell Proliferation Assay | ||

| GI50 (CHO Normal Cells) | 1.1 µM | Cell Proliferation Assay |

Signaling Pathway and Mechanism of Action

Inhibition of CDK9 by JSH-150 disrupts the function of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Figure 1: JSH-150 mediated inhibition of the CDK9 signaling pathway.

As depicted in Figure 1, JSH-150 directly inhibits the kinase activity of the CDK9/Cyclin T complex. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position, a critical step for the transition from transcriptional initiation to elongation.[1] The subsequent inhibition of transcriptional elongation leads to the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc.[1][2] The depletion of these key survival proteins ultimately induces apoptosis and causes cell cycle arrest, primarily in the G0/G1 phase, in cancer cells.[1]

Experimental Protocols

ADP-Glo™ Kinase Assay (for IC50 Determination)

This biochemical assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

CDK9/Cyclin K enzyme

-

JSH-150 (or other test compounds)

-

CDK9 substrate (e.g., PDKtide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of JSH-150.

-

In a 384-well plate, combine 4.5 µL of CDK9/Cyclin K kinase solution (e.g., 3 ng/µL) and 0.5 µL of the serially diluted JSH-150.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the CDK9 substrate (e.g., 0.2 µg/µL PDKtide) and 10 µM ATP.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Cool the plate to room temperature for 5 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Crystallography of CDK9 in Complex with an Inhibitor (General Protocol)

While a specific, detailed protocol for the co-crystallization of JSH-150 with CDK9 is not publicly available, the following is a general protocol based on the crystallization of CDK9 with structurally similar inhibitors. The experimental details for the predicted binding mode of JSH-150 with CDK9 (PDB: 4BCG) can be found on the RCSB PDB database.

Protein Expression and Purification:

-

Co-express human CDK9 (e.g., residues 1-330) and Cyclin T1 (e.g., residues 1-259 with specific mutations to improve stability) in an appropriate expression system (e.g., insect cells or E. coli).

-

Purify the CDK9/Cyclin T1 complex using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography.

Crystallization:

-

Concentrate the purified CDK9/Cyclin T1 complex to a suitable concentration (e.g., 5-10 mg/mL).

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

-

Screen a variety of crystallization conditions, varying the precipitant (e.g., PEG), buffer pH, and salt concentration. For example, crystals of a similar complex were grown against a reservoir containing 14% PEG 1000, 100 mM sodium potassium phosphate pH 6.2, and 500 mM NaCl.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

Soaking and Data Collection:

-

Once crystals of sufficient size are obtained, soak them in a solution containing the inhibitor (JSH-150) at a concentration of approximately 1 mM. A cryoprotectant (e.g., glycerol) should also be included in the soaking solution.

-

After an appropriate soaking time (e.g., 45 minutes), flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a CDK9 inhibitor like JSH-150.

Figure 2: General experimental workflow for inhibitor characterization.

This guide provides a detailed technical overview of the binding and interactions of JSH-150 with CDK9. The high selectivity and potent inhibitory activity of JSH-150, coupled with a well-defined mechanism of action, make it a valuable tool for studying CDK9-mediated biological processes and a promising candidate for further therapeutic development.

References

JSH-150: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its high selectivity and efficacy in preclinical models have positioned it as a promising candidate for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by JSH-150, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of the CDK9/P-TEFb Complex

JSH-150 exerts its primary effect by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6] P-TEFb is crucial for the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[5][6] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts of many protein-coding genes.

By inhibiting CDK9, JSH-150 prevents the phosphorylation of RNAP II at Ser2. This leads to a global suppression of transcription, particularly affecting genes with short-lived mRNA and protein products that are critical for cancer cell survival and proliferation.[2][3][4]

Downstream Signaling Pathways

The inhibition of transcriptional elongation by JSH-150 has profound effects on several downstream signaling pathways critical for cancer cell pathogenesis.

Downregulation of Anti-Apoptotic and Pro-Proliferative Proteins

Many key oncogenes and survival proteins are encoded by genes with short-lived mRNAs, making their expression highly dependent on continuous transcription. JSH-150-mediated inhibition of CDK9 leads to a rapid decrease in the levels of these critical proteins.

-

c-Myc: A potent oncogenic transcription factor that drives cell proliferation, growth, and metabolism.[7] JSH-150 effectively suppresses the expression of c-Myc.[2][3][4]

-

MCL-1: An anti-apoptotic protein of the BCL-2 family that is essential for the survival of many cancer cells. JSH-150 treatment leads to a dose-dependent reduction in MCL-1 levels.[2][3][4]

The downregulation of these proteins shifts the cellular balance towards apoptosis and cell cycle arrest.

Induction of Apoptosis

By suppressing the expression of anti-apoptotic proteins like MCL-1 and other survival factors, JSH-150 triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, JSH-150 causes cell cycle arrest, primarily at the G1/S and G2/M phases.[8][9] This is a consequence of the downregulation of cyclins and other cell cycle regulatory proteins whose expression is dependent on active transcription.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[10] Evidence suggests an interaction between CDK9 and STAT3, where CDK9 can be recruited by STAT3 to target gene promoters to facilitate transcriptional elongation.[11][12] By inhibiting CDK9, JSH-150 can potentially disrupt STAT3-mediated transcription of its target genes, such as c-Myc and Cyclin D1.

Potential for NF-κB Pathway Activation

Recent studies on CDK9 inhibition have revealed a potential for the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This can occur through the accumulation of mis-spliced RNA, which can be recognized by cellular sensors that trigger an innate immune response, leading to NF-κB activation.[13] This complex interplay warrants further investigation in the context of JSH-150 treatment.

Quantitative Data Summary

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (CDK9) | 1 nM | Biochemical Assay | [1][2][3] |

| GI50 | 2 - 44 nM | A375 (melanoma), A431 (squamous), BE(2)M17 (neuroblastoma), GIST-T1 (GIST), COLO205 (colon cancer) | [1] |

| GI50 | Single to double digit nM | Acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and B cell lymphoma cell lines | [1] |

| GI50 | 1.1 µM | Normal CHO cells | [1] |

Detailed Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of JSH-150 against CDK9.

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme

-

CDK9 substrate (e.g., PDKtide)

-

ATP

-

JSH-150 (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare the kinase reaction mixture containing CDK9/Cyclin T1 enzyme and the substrate in the reaction buffer.

-

Add serially diluted JSH-150 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effects of JSH-150 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

JSH-150 (serially diluted)

-

96-well plates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serially diluted JSH-150 or DMSO for 72 hours.

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

-

For CellTiter-Glo® assay, add the reagent to each well, incubate, and read the luminescence.

-

Calculate the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of JSH-150 on the protein levels of downstream signaling molecules.

Materials:

-

Cancer cell lines

-

JSH-150

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RNAP II (Ser2), anti-c-Myc, anti-MCL-1, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with JSH-150 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like GAPDH or β-actin to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of JSH-150 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

JSH-150

-

Cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with JSH-150 for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by JSH-150.

Materials:

-

Cancer cell lines

-

JSH-150

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with JSH-150 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

JSH-150 is a highly specific and potent CDK9 inhibitor that disrupts transcriptional elongation, leading to the downregulation of key oncogenic and survival proteins. This activity translates into the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. The detailed understanding of its downstream signaling pathways and the availability of robust experimental protocols are crucial for its continued development as a potential cancer therapeutic. Further research into its effects on the STAT3 and NF-κB pathways may reveal additional mechanisms of action and opportunities for combination therapies.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 6. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]

- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The functional role of an interleukin 6-inducible CDK9.STAT3 complex in human gamma-fibrinogen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implication of BRG1 and cdk9 in the STAT3-mediated activation of the p21waf1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CDK9 inhibition activates innate immune response through viral mimicry. — Department of Oncology [oncology.ox.ac.uk]

JSH-150: A Potent and Selective CDK9 Inhibitor Modulating RNA Polymerase II Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its mechanism of action, specifically its effect on the phosphorylation of RNA Polymerase II (Pol II), a critical process in gene transcription. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to JSH-150 and Transcriptional Regulation

JSH-150 has emerged as a significant pharmacological tool for studying CDK9-mediated physiological and pathological processes and as a potential therapeutic candidate for various cancers.[1][2][3] Dysregulation of transcriptional programs is a hallmark of many human cancers, making CDK9 a prime target for therapeutic intervention.[4] CDK9, in partnership with its regulatory subunit Cyclin T, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[4][5][6][7][8] P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[4][9][10][11] This phosphorylation event, primarily at the Serine 2 (Ser2) position of the CTD heptapeptide repeats (YSPTSPS), is essential for the release of paused Pol II from promoter-proximal regions, allowing for productive transcript elongation.[6][9][12]

JSH-150 exerts its biological effects by directly inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation of RNA Pol II and halting the transcription of key proto-oncogenes.

Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation

JSH-150 functions as a potent and highly selective inhibitor of CDK9.[1][2][3][13] By targeting CDK9, JSH-150 effectively blocks the activity of the P-TEFb complex. This inhibition leads to a dose-dependent decrease in the phosphorylation of the RNA Pol II CTD at the Ser2 position.[1][2][3][13] The hypophosphorylated state of Pol II prevents its transition from a paused state at the promoter to a productive elongation phase, thereby suppressing the transcription of downstream genes.[12] Among the genes sensitive to CDK9 inhibition are short-lived anti-apoptotic proteins and oncoproteins such as MCL-1 and c-Myc, whose continuous expression is vital for the survival and proliferation of cancer cells.[1][2][3][13]

The following diagram illustrates the signaling pathway affected by JSH-150.

Quantitative Data on JSH-150 Activity

The potency and selectivity of JSH-150 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of JSH-150

| Target Kinase | IC50 (nM) | Selectivity vs. Other CDKs | Reference |

| CDK9 | 1 | ~300-10,000 fold | [1][2][3][13] |

| CDK7 | 1720 | [13] |

Table 2: Cellular Effects of JSH-150

| Cell Lines | Effect | Observation | Reference |

| Leukemia (MV4-11, HL-60, MEC-1) | Inhibition of RNA Pol II Phosphorylation | Dose-dependent | [1][2][3] |

| Leukemia (MV4-11, HL-60, MEC-1) | Suppression of MCL-1 and c-Myc | Dose-dependent | [1][2][3] |

| Leukemia (MV4-11, HL-60, MEC-1) | Cell Cycle Arrest | - | [1][2][3] |

| Leukemia (MV4-11, HL-60, MEC-1) | Induction of Apoptosis | - | [1][2][3] |

| Melanoma, Neuroblastoma, Hepatoma, Colon, Lung Cancer | Antiproliferative Effects | Potent | [1][2][3][4][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the effect of JSH-150 on RNA Polymerase II phosphorylation.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the inhibitory effect of JSH-150 on CDK9 kinase activity.

Materials:

-

CDK9/Cyclin K enzyme

-

JSH-150 (serially diluted)

-

CDK9 substrate (e.g., PDKtide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Automated plate reader for luminescence detection

Procedure:

-

Prepare the kinase reaction mixture containing CDK9/Cyclin K kinase and the CDK9 substrate.

-

Add serially diluted JSH-150 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using an automated plate reader.

-

The dose-response curve is fitted using appropriate software (e.g., Prism) to determine the IC50 value.[1][3]

The following diagram outlines the workflow for the in vitro kinase assay.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This method is used to assess the levels of phosphorylated RNA Pol II in cells treated with JSH-150.

Materials:

-

Cancer cell lines (e.g., MV4-11, HL-60, MEC-1)

-

JSH-150

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Primary antibodies:

-

Phospho-RNA Pol II (Ser2)

-

Phospho-RNA Pol II (Ser5)

-

Total RNA Pol II

-

GAPDH (loading control)

-

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE equipment

-

Western blot transfer system

-

Chemiluminescence detection reagents and imager

Procedure:

-

Culture the selected cancer cell lines to the desired confluency.

-

Treat the cells with serially diluted JSH-150 or DMSO for a specified time (e.g., 2 hours).[1][3]

-

Wash the cells with 1x PBS and lyse them using cell lysis buffer.[1][3]

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), total RNA Pol II, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated RNA Pol II.

Conclusion

JSH-150 is a powerful and selective tool for investigating the role of CDK9 in transcriptional regulation. Its ability to potently inhibit the phosphorylation of RNA Polymerase II provides a clear mechanism for its anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3][4][13] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of JSH-150 and other CDK9 inhibitors. The high selectivity and favorable in vivo pharmacokinetic and pharmacodynamic profiles suggest that JSH-150 is a promising candidate for further development in the treatment of leukemia and other cancers.[1][2][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of RNA polymerase II in cardiac hypertrophy: cell enlargement signals converge on cyclin T/Cdk9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

JSH-150: A Targeted Approach to Downregulate MCL-1 and c-Myc in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of JSH-150, a potent and highly selective CDK9 inhibitor, with a specific focus on its regulation of the key oncogenic proteins, Myeloid Cell Leukemia-1 (MCL-1) and c-Myc. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcriptional addiction in cancer.

Introduction to JSH-150 and Transcriptional Regulation

JSH-150 is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[4][5][6] This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region of many genes, allowing for productive transcript elongation.

In many cancers, malignant cells become dependent on the continuous and high-level expression of certain short-lived proteins, such as the anti-apoptotic protein MCL-1 and the transcription factor c-Myc. These proteins are crucial for cancer cell survival, proliferation, and resistance to therapy.[7][8] The genes encoding these proteins are characterized by a paused RNA Pol II, making their expression particularly sensitive to the inhibition of CDK9. By inhibiting CDK9, JSH-150 effectively blocks the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[3][9]

Quantitative Analysis of JSH-150's Biological Activity

JSH-150 has been shown to be a highly potent inhibitor of CDK9 and exhibits significant anti-proliferative activity across a range of cancer cell lines.

Table 1: In Vitro Potency and Selectivity of JSH-150

| Target | IC50 (nM) | Selectivity vs. Other CDKs |

| CDK9/Cyclin T1 | 1 | 300-10,000-fold vs. others |

| CDK1/Cyclin B | 1,340 | |

| CDK2/Cyclin A | 2,860 | |

| CDK5/p25 | 4,640 | |

| CDK7/Cyclin H/MNAT1 | 1,720 |

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity (GI50) of JSH-150 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A375 | Melanoma | 0.002 |

| A431 | Squamous Cell Carcinoma | 0.044 |

| BE(2)M17 | Neuroblastoma | 0.02 - 0.044 |

| GIST-T1 | Gastrointestinal Stromal Tumor | 0.02 - 0.044 |

| COLO205 | Colon Cancer | 0.002 |

| Various | Acute Myeloid Leukemia (AML) | single to double digit nM |

| Various | Chronic Lymphocytic Leukemia (CLL) | single to double digit nM |

| Various | B cell Lymphoma | single to double digit nM |

| CHO | Normal Hamster Ovary | 1.1 |

Data compiled from multiple sources.[1][2][10]

Signaling Pathways and Mechanism of Action

JSH-150's primary mechanism of action is the inhibition of CDK9, which disrupts the transcriptional machinery essential for the expression of key oncogenes like MCL1 and MYC.

The CDK9-P-TEFb-RNA Pol II Axis

The following diagram illustrates the central role of CDK9 in transcription elongation and how JSH-150 intervenes.

Caption: JSH-150 inhibits the CDK9 component of the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and blocking transcriptional elongation of genes like MCL1 and c-Myc.

Regulation of MCL-1 and c-Myc Expression

The transcription of both MCL1 and MYC is tightly regulated, and in many cancers, their expression is driven by oncogenic signaling pathways. The NF-κB pathway, for instance, has been shown to directly regulate the transcription of MCL1.[11][12]

Caption: The NF-κB pathway can drive the transcription of MCL1 and influence c-Myc expression. JSH-150 indirectly impacts this by blocking the transcriptional elongation of these genes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of JSH-150 on MCL-1 and c-Myc expression and cellular outcomes.

Western Blot Analysis for Protein Expression

This protocol details the detection of MCL-1 and c-Myc protein levels following JSH-150 treatment.

Materials:

-

Cancer cell lines of interest

-

JSH-150

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-MCL-1, anti-c-Myc, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of JSH-150 or DMSO for the desired time points (e.g., 2, 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding 2x Laemmli buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, c-Myc, and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol outlines the quantification of MCL1 and MYC mRNA levels.

Materials:

-

Treated cells (as in Western blot protocol)

-

RNA extraction kit (e.g., RNeasy Kit)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan master mix

-

qRT-PCR primers for MCL1, MYC, and a reference gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers, and diluted cDNA.

-

qRT-PCR Amplification: Run the reaction on a qRT-PCR instrument with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in MCL1 and MYC mRNA expression, normalized to the reference gene.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.[7][11][13]

Materials:

-

Cancer cell lines

-

JSH-150

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of JSH-150 for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[8][9][14][15]

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with JSH-150. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V conjugate and PI/7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Experimental Workflow Overview

The following diagram provides a logical flow for investigating the effects of JSH-150.

Caption: A typical experimental workflow to characterize the effects of JSH-150 on cancer cells.

Conclusion

JSH-150 represents a promising therapeutic strategy for cancers that are dependent on the high expression of MCL-1 and c-Myc. Its potent and selective inhibition of CDK9 leads to the transcriptional suppression of these key oncogenes, resulting in decreased cell viability and induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate the potential of JSH-150 and other CDK9 inhibitors in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 12. Regulation of Mcl-1 by constitutive activation of NF-κB contributes to cell viability in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ch.promega.com [ch.promega.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

JSH-150: A Technical Guide to Off-Target Effects and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase profile and off-target effects of JSH-150, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.

Executive Summary

JSH-150 is a small molecule inhibitor that has demonstrated significant promise in preclinical studies. It exhibits exceptional potency against its primary target, CDK9, with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4][5] A key characteristic of JSH-150 is its remarkable selectivity, which suggests a favorable safety profile with minimal off-target effects. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.

Kinase Profile of JSH-150

The kinase profile of JSH-150 has been extensively characterized, revealing a high degree of selectivity for CDK9 over other kinases, including other members of the CDK family.

Potency and Selectivity

JSH-150 demonstrates potent inhibition of CDK9 kinase activity. The selectivity has been quantified using various assays, including direct enzymatic assays and broad kinase panel screening.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9/Cyclin T1 | 1 | - | [1][2][3][4][5] |

| CDK16/Cyclin Y | 292 | 292-fold | [4] |

| CDK1/Cyclin B | 1,340 | 1,340-fold | [4] |

| CDK14/Cyclin Y | 1,680 | 1,680-fold | [4] |

| CDK7/Cyclin H/MNAT1 | 1,720 | 1,720-fold | [2][4] |

| CDK2/Cyclin A | 2,860 | 2,860-fold | [4] |

| CDK5/p25 | 4,640 | 4,640-fold | [4] |

KINOMEscan Profile

A broad assessment of JSH-150's selectivity was performed using the KINOMEscan platform, which screened the compound against a panel of 468 kinases. The results are summarized by the S score, a quantitative measure of selectivity.

| Assay Platform | Number of Kinases Screened | Selectivity Score (S score at 1µM) | Interpretation | Reference |

| KINOMEscan | 468 | 0.01 | Highly Selective | [2][6] |

An S score of 0.01 indicates that JSH-150 interacts with a very small fraction of the kinases in the panel, highlighting its exceptional selectivity.

Off-Target Effects

The available data strongly suggest that JSH-150 has a very clean off-target profile, primarily due to its high selectivity for CDK9. The extensive kinase screening did not reveal significant interactions with other kinases, minimizing the potential for off-target effects mediated by kinase inhibition.[2][6][7] However, it is important to note that off-target effects can be mediated by mechanisms other than direct kinase inhibition, and further studies may be required to fully elucidate the complete off-target profile of JSH-150.

Signaling Pathway of JSH-150

JSH-150 exerts its biological effects by inhibiting CDK9, a key regulator of transcription. The inhibition of CDK9 leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JSH-150 is a novel, highly selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides a comprehensive overview of the preclinical data for JSH-150, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

JSH-150 exerts its anti-cancer effects through the specific inhibition of CDK9 kinase activity. By binding to the ATP-binding pocket of CDK9, JSH-150 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II). This inhibition of Pol II phosphorylation leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.[3][4] The subsequent decrease in these key survival proteins triggers cell cycle arrest and induces apoptosis in cancer cells.[3][4]

Data Presentation

Table 1: Kinase Selectivity Profile of JSH-150

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/cyclinT1 | 1 | 1 |

| CDK16/Cyclin Y | 292 | 292 |

| CDK1/cyclin B | 1340 | 1340 |

| CDK14/Cyclin Y | 1680 | 1680 |

| CDK7/Cyclin H/MNAT1 | 1720 | 1720 |

| CDK2/cyclin A | 2860 | 2860 |

| CDK5/p25 | 4640 | 4640 |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vitro Antiproliferative Activity of JSH-150 (GI50)

| Cell Line | Cancer Type | GI50 (µM) |

| A375 | Melanoma | 0.002 - 0.044 |

| A431 | Squamous Cell Carcinoma | 0.002 - 0.044 |

| BE(2)M17 | Neuroblastoma | 0.002 - 0.044 |

| GIST-T1 | Gastrointestinal Stromal Tumor | 0.002 - 0.044 |

| COLO205 | Colon Cancer | 0.002 - 0.044 |

| Leukemia Cell Lines | ||

| MV4-11 | Acute Myeloid Leukemia | Single-digit nM range |

| HL-60 | Acute Promyelocytic Leukemia | Single-digit nM range |

| MOLM-13 | Acute Myeloid Leukemia | Single-digit nM range |

| MOLM-14 | Acute Myeloid Leukemia | Single-digit nM range |

| OCI-AML-3 | Acute Myeloid Leukemia | Single-digit nM range |

| Ramos | Burkitt's Lymphoma | Double-digit nM range |

| SKM-1 | Acute Myeloid Leukemia | Double-digit nM range |

| U-937 | Histiocytic Lymphoma | Double-digit nM range |

| Normal Cell Line | ||

| CHO | Chinese Hamster Ovary | 1.1 |

| Data sourced from MedchemExpress.[1] |

Table 3: Preclinical Pharmacokinetics of JSH-150 (Oral Administration)

| Species | Tmax (h) | T1/2 (h) |

| Mice | 2.00 | 1.55 |

| Sprague-Dawley Rats | 3.33 | 4.60 |

| Beagle Dogs | 1.33 | 3.16 |

| Data sourced from Universal Biologicals.[2] |

In Vivo Efficacy

In a xenograft mouse model using the human acute myeloid leukemia cell line MV4-11, JSH-150 demonstrated significant anti-tumor activity.[3][4] Oral administration of JSH-150 at doses of 10, 20, and 30 mg/kg/day resulted in almost complete suppression of tumor progression during the initial two weeks of treatment.[2] Notably, this potent anti-tumor effect was achieved without any observable general cytotoxicity, as indicated by the stable body weight of the treated animals.[2] Following the cessation of treatment, tumor regrowth was observed in the 10 mg/kg dosage group; however, this recurrence was not seen in the 20 and 30 mg/kg dosage groups within the subsequent week, indicating a sustained response at higher doses.[2]

Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reaction Setup : A kinase reaction is prepared containing CDK9/CyclinK kinase (3 ng/µL), a serial dilution of JSH-150, and the CDK9 substrate PDKtide (0.2 µg/µL) with 10 µM ATP.

-

Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.

-

Termination and ADP Consumption : The reaction is stopped, and the remaining ADP is consumed by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Signal Generation : Kinase Detection Reagent is added and incubated for 30 minutes to produce a luminescent signal.

-

Data Acquisition : The luminescence is measured using an automated plate reader, and the dose-response curve is fitted using Prism 7.0 to determine the IC50 value.[5]

Signaling Pathway Analysis (Western Blot)

-

Cell Treatment and Lysis : MV4-11, HL-60, and MEC-1 cells are treated with DMSO (vehicle control) or a serial dilution of JSH-150 for 2 hours. Cells are then washed with 1x PBS and lysed in cell lysis buffer.[5]

-

Protein Quantification : Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-